Haloperidol lactate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

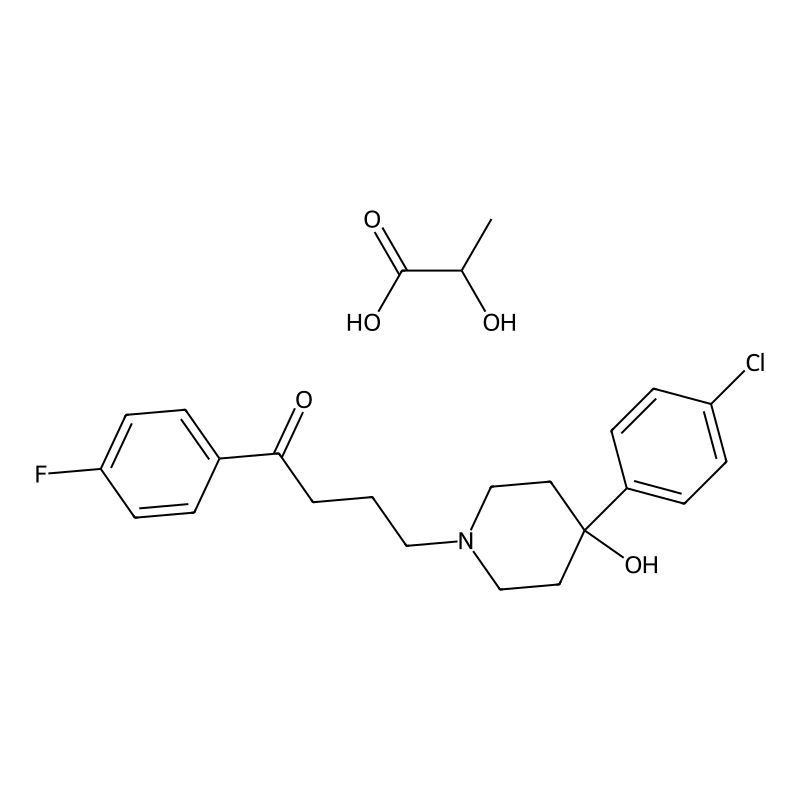

Haloperidol lactate is a salt form of haloperidol, a potent first-generation antipsychotic medication primarily used to manage psychotic disorders, including schizophrenia and acute psychosis. Haloperidol exerts its therapeutic effects mainly through antagonism of dopamine D2 receptors in the brain, particularly in the mesolimbic and mesocortical pathways. This compound is characterized by its chemical formula and has an average molecular weight of approximately 465.95 g/mol .

- Oxidative N-dealkylation: This process transforms haloperidol into various metabolites, including reduced haloperidol and haloperidol glucuronide.

- Glucuronidation: This is the major pathway, accounting for about 50-60% of haloperidol's biotransformation, leading to water-soluble metabolites that are excreted in urine.

- Reduction: The butyrophenone carbonyl group can be reduced to form hydroxyhaloperidol .

Haloperidol lactate exhibits significant biological activity primarily through its action on neurotransmitter receptors:

- Dopamine D2 Receptor Antagonism: This is the primary mechanism by which haloperidol alleviates symptoms of psychosis. Effective blockade occurs when approximately 72% of these receptors are inhibited.

- Other Receptor Interactions: Haloperidol also interacts with noradrenergic, cholinergic, and histaminergic receptors, although with lesser affinity. These interactions can lead to various side effects, including extrapyramidal symptoms and sedation .

The synthesis of haloperidol lactate typically involves the following steps:

- Formation of Haloperidol: The synthesis begins with the preparation of haloperidol through a series of reactions involving p-chlorobenzyl chloride and p-fluorobenzoyl chloride.

- Lactate Salt Formation: Haloperidol is then reacted with lactic acid to form haloperidol lactate. This step may involve adjusting pH and ensuring proper conditions for salt formation .

Haloperidol lactate is utilized in various clinical settings:

- Psychiatric Disorders: It is primarily indicated for treating schizophrenia, acute psychosis, and Tourette syndrome.

- Behavioral Management: Off-label uses include managing severe behavioral disturbances in conditions like Huntington's disease.

- Intramuscular Administration: The lactate form allows for intramuscular injection, providing rapid onset of action in acute settings .

Haloperidol lactate interacts with several drugs, which can influence its pharmacokinetics and therapeutic effects:

- CYP3A4 and CYP2D6 Inhibitors: Co-administration with inhibitors such as ketoconazole or paroxetine can increase plasma concentrations of haloperidol, raising the risk of adverse effects like QT prolongation.

- Antiparkinson Agents: Haloperidol may impair the effects of dopaminergic medications like levodopa, necessitating careful management when used together .

- Electrolyte Imbalance: Caution is advised when combined with medications that can cause electrolyte disturbances, as this may increase the risk of cardiovascular side effects .

Haloperidol belongs to a class of medications known as butyrophenones. Here are some similar compounds for comparison:

| Compound | Mechanism of Action | Unique Features |

|---|---|---|

| Chlorpromazine | Dopamine receptor antagonist | Lower potency; more sedation; broader receptor activity |

| Fluphenazine | Dopamine receptor antagonist | Long-acting formulation available |

| Zuclopenthixol | Dopamine receptor antagonist | Less extrapyramidal symptoms compared to haloperidol |

| Pimozide | Dopamine receptor antagonist | Primarily used for Tourette syndrome |

Key Intermediate Synthesis: 4-Chloro-4'-fluorobutyrophenone Preparation

The synthesis of 4-chloro-4'-fluorobutyrophenone represents a critical intermediate step in haloperidol lactate production, serving as the essential building block for subsequent piperidine alkylation reactions [1] [2]. This butyrophenone derivative is primarily prepared through Friedel-Crafts acylation methodologies, which have been extensively optimized for both laboratory and industrial scale applications.

Primary Synthetic Route: Friedel-Crafts Acylation

The most widely employed method involves the direct acylation of fluorobenzene with 4-chlorobutyryl chloride under Lewis acid catalysis [1] . The reaction proceeds through electrophilic aromatic substitution, where aluminum chloride serves as the primary catalyst. Reaction conditions typically involve maintaining temperatures between 20-85°C for 4-8 hours, achieving yields ranging from 85-95% with selectivity exceeding 95% [1].

The mechanism involves formation of an acylium ion intermediate through coordination of aluminum chloride with 4-chlorobutyryl chloride, followed by electrophilic attack on the fluorobenzene ring. The para-substitution pattern is favored due to the electron-withdrawing effect of the fluorine substituent, which directs incoming electrophiles to the para position [4].

Catalyst System Optimization

Anhydrous aluminum chloride remains the catalyst of choice for this transformation, typically employed in stoichiometric to slight excess quantities relative to the acyl chloride substrate [1] . The catalyst loading generally ranges from 1.2-2.0 equivalents, with higher loadings improving both reaction rate and yield. Industrial implementations often utilize 20g of aluminum chloride per 100ml of reaction mixture to ensure complete conversion [1].

Alternative Lewis acids such as ferric chloride and titanium tetrachloride have been investigated, but aluminum chloride consistently provides superior results in terms of yield, selectivity, and cost-effectiveness [4]. The anhydrous nature of the catalyst is crucial, as moisture leads to hydrolysis of both the acyl chloride substrate and the Lewis acid catalyst, significantly reducing reaction efficiency.

Solvent Considerations and Reaction Conditions

The reaction is typically conducted in aprotic solvents such as dichloromethane, chloroform, or toluene [4]. Dichloromethane is preferred for laboratory-scale synthesis due to its excellent solubility properties and ease of removal, while toluene finds application in industrial processes due to its lower toxicity profile and higher boiling point.

Temperature control is critical for achieving optimal selectivity. Lower temperatures (20-45°C) favor para-selectivity but require extended reaction times, while elevated temperatures (60-85°C) accelerate the reaction but may lead to increased byproduct formation [1]. Industrial processes typically operate at 80-120°C to balance reaction rate with selectivity considerations.

Industrial Scale Considerations

Large-scale production employs continuous flow reactors to maintain consistent temperature control and efficient heat transfer . The process involves pre-mixing aluminum chloride with the fluorobenzene substrate, followed by controlled addition of 4-chlorobutyryl chloride. This approach minimizes hot spot formation and ensures uniform product quality.

Workup procedures involve careful quenching with ice-water, followed by organic extraction and purification through distillation or crystallization. Industrial yields typically range from 80-92% with selectivity values of 90-98%, representing excellent performance for large-scale manufacturing [1] .

| Reaction Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Temperature Range | 20-85°C | 80-120°C |

| Reaction Time | 4-8 hours | 6-12 hours |

| Catalyst Loading | 1.2-2.0 equiv AlCl₃ | 20g/100ml reaction |

| Typical Yield | 85-95% | 80-92% |

| Selectivity | 95-99% | 90-98% |

Piperidine Alkylation Strategies

The alkylation of piperidine derivatives represents a fundamental transformation in haloperidol lactate synthesis, involving the formation of carbon-nitrogen bonds between the piperidine nitrogen and various alkyl chains [5] [6]. Multiple strategic approaches have been developed to achieve this transformation with high efficiency and selectivity.

Direct N-Alkylation Methodology

The most straightforward approach involves direct nucleophilic substitution between 4-(4-chlorophenyl)piperidin-4-ol and 4-chloro-4'-fluorobutyrophenone under basic conditions [7] [5]. This reaction typically employs potassium carbonate as the base in dimethyl ether solvent at elevated temperatures (90°C) for 8-24 hours. Yields generally range from 75-90%, making this approach suitable for large-scale production.

The mechanism proceeds through an SN2 pathway, where the piperidine nitrogen acts as a nucleophile attacking the electrophilic carbon adjacent to the chloride leaving group. The reaction is facilitated by the electron-withdrawing effect of the carbonyl group, which increases the electrophilicity of the alkyl halide [8].

Reductive Amination Approaches

Alternative synthetic strategies employ reductive amination methodologies, particularly useful when starting from carbonyl precursors [6] [9]. This approach involves initial imine formation between piperidine derivatives and aldehyde or ketone substrates, followed by reduction with sodium borohydride or related reducing agents.

The reductive amination strategy offers several advantages, including improved functional group tolerance and the potential for stereoselective synthesis when chiral catalysts are employed [9]. Enantioselective variants utilizing iridium-catalyzed asymmetric hydrogenation have achieved selectivities exceeding 95% enantiomeric excess, though these methods are primarily of academic interest due to cost considerations for industrial applications.

Phase Transfer Catalysis Applications

Phase transfer catalysis has emerged as an efficient methodology for piperidine alkylation, particularly in aqueous-organic biphasic systems [6]. Quaternary ammonium salts such as tetrabutylammonium bromide facilitate the transfer of ionic reagents between phases, enabling reactions to proceed under milder conditions with improved yields.

This approach typically achieves yields of 78-92% while operating at room temperature, offering significant energy savings compared to traditional high-temperature methods. The methodology is particularly attractive for industrial applications due to reduced solvent requirements and simplified workup procedures [10].

Stereoselective Alkylation Strategies

Recent advances in stereoselective piperidine alkylation have focused on controlling the spatial arrangement of substituents around the piperidine ring [9] [11]. Palladium-catalyzed methods enable the formation of specific stereoisomers through careful choice of ligands and reaction conditions.

Diastereoselective approaches utilizing chiral auxiliaries or substrate-controlled reactions have achieved selectivities of 70-85% diastereomeric excess. These methods are particularly valuable when preparing enantiomerically pure pharmaceutical intermediates, though they typically require additional steps for auxiliary removal [11].

Mechanistic Considerations and Optimization

The success of piperidine alkylation reactions depends critically on several factors: the electronic properties of both the piperidine nucleophile and the alkyl halide electrophile, the choice of base and solvent system, and the reaction temperature and time [5] [6].

Electronic effects play a crucial role, with electron-withdrawing substituents on the piperidine ring reducing nucleophilicity, while electron-withdrawing groups adjacent to the leaving group in the alkyl halide enhance electrophilicity. Optimal results are achieved when these electronic effects are properly balanced [8].

| Alkylation Method | Typical Conditions | Yield Range | Key Advantages |

|---|---|---|---|

| Direct N-alkylation | K₂CO₃, DME, 90°C | 75-90% | Simple, scalable |

| Reductive amination | NaBH₄, MeOH, RT | 80-95% | High stereoselectivity possible |

| Phase transfer catalysis | Aqueous/organic, RT | 78-92% | Mild conditions, energy efficient |

| Stereoselective methods | Chiral catalysts, varied | 65-85% | Enantiomeric control |

Quaternary Ammonium Salt Derivatization Techniques

The derivatization of haloperidol into quaternary ammonium salt forms represents an advanced pharmaceutical modification strategy designed to alter pharmacokinetic properties, enhance water solubility, and potentially reduce central nervous system penetration [12] [13]. These modifications are particularly relevant for developing haloperidol derivatives with improved therapeutic profiles.

Menschutkin Reaction Methodology

The Menschutkin reaction represents the most fundamental approach for quaternary ammonium salt formation, involving the nucleophilic attack of tertiary amines on alkyl halides [14] [15]. In the context of haloperidol derivatization, this reaction typically involves treating the piperidine nitrogen with various alkyl halides under controlled conditions.

The reaction proceeds through a bimolecular nucleophilic substitution mechanism, where the breaking of the carbon-halide bond occurs simultaneously with the formation of the new nitrogen-carbon bond [14]. Reaction rates are significantly influenced by solvent polarity, with polar aprotic solvents such as acetonitrile and dimethylformamide providing optimal conditions.

Temperature control is critical for achieving high yields while minimizing side reactions. Typical reaction conditions involve temperatures of 50-180°C for 12-48 hours, depending on the reactivity of the alkyl halide employed. Primary alkyl halides react readily at lower temperatures, while secondary and particularly tertiary halides require more forcing conditions [16] [14].

Alkyl Halide Selection and Reactivity Patterns

The choice of alkyl halide significantly influences both the reaction outcome and the properties of the resulting quaternary salt [14] [17]. Iodide salts generally exhibit the highest reactivity due to the excellent leaving group ability of iodide, followed by bromides and chlorides in order of decreasing reactivity.

Methyl iodide and ethyl bromide represent the most commonly employed alkylating agents, providing quaternary salts with yields typically ranging from 70-95% [14]. These simple alkyl groups offer optimal balance between reactivity and product stability, while larger alkyl groups may lead to steric hindrance and reduced reaction rates.

Functional alkyl halides containing carboxylic acid or silane groups have been employed to introduce additional functionality into the quaternary salt structure [14]. These specialized reagents enable the preparation of polymerizable quaternary ammonium derivatives, though they typically require more carefully controlled reaction conditions.

Solvent System Optimization

Solvent selection plays a crucial role in quaternary ammonium salt formation, influencing both reaction rate and product precipitation [14] [15]. Chloroform represents an excellent choice for many transformations due to its relatively low polarity, which minimizes undesired acid-base interactions while providing adequate solubility for both reactants and products.

The use of low-polarity solvents often leads to direct precipitation of the quaternary salt product, significantly simplifying purification procedures [14]. Addition of anti-solvents such as hexane or diethyl ether can further enhance product recovery through controlled crystallization.

Aqueous systems have been employed for certain quaternary salt formations, particularly when water-soluble products are desired [15]. However, these systems often require careful pH control to prevent hydrolysis of sensitive functional groups and may necessitate more complex workup procedures.

Industrial Scale Considerations and Process Optimization

Large-scale quaternary ammonium salt production requires careful attention to heat management, as these reactions are typically exothermic [16] [15]. Continuous monitoring of reaction temperature prevents thermal runaway and ensures consistent product quality.

Process automation systems enable precise control of reagent addition rates, maintaining optimal reaction conditions throughout the transformation. This approach is particularly important when using highly reactive alkyl halides such as methyl iodide, where rapid addition can lead to uncontrolled temperature increases [16].

Purification and Characterization Methods

Quaternary ammonium salts typically exhibit excellent crystallinity, facilitating purification through recrystallization techniques [14] [17]. Choice of recrystallization solvent depends on the specific salt structure, with alcohol-water mixtures providing good results for many derivatives.

Ion exchange chromatography represents an alternative purification method, particularly useful for salts that are difficult to crystallize [17]. This technique enables both purification and counter-ion exchange in a single operation, providing access to salts with desired anionic components.

Product characterization relies heavily on nuclear magnetic resonance spectroscopy, which provides clear evidence for quaternization through characteristic downfield shifts of the N-alkyl protons [14] [17]. Elemental analysis confirms the expected stoichiometry and purity of the final products.

| Derivatization Parameter | Optimal Range | Typical Yield | Product Purity |

|---|---|---|---|

| Temperature | 50-180°C | 85-98% | >95% |

| Reaction Time | 12-48 hours | - | - |

| Alkyl Halide | Primary > Secondary | 70-95% | >90% |

| Solvent Polarity | Moderate (CHCl₃, MeCN) | Variable | >92% |